Cas no 104872-28-8 ((R,S,S,S)-Orlistat)

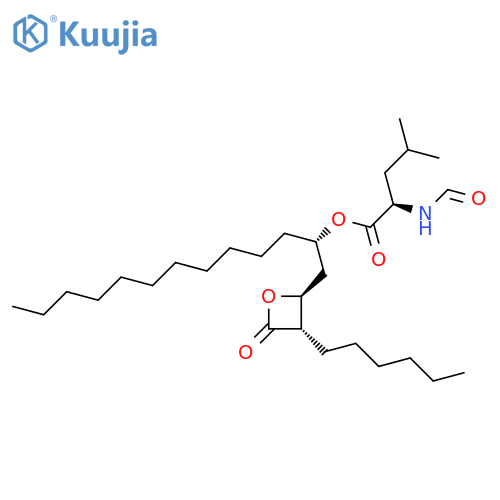

(R,S,S,S)-Orlistat structure

商品名:(R,S,S,S)-Orlistat

CAS番号:104872-28-8

MF:C29H53NO5

メガワット:495.73482966423

MDL:MFCD24386456

CID:1061420

PubChem ID:13817938

(R,S,S,S)-Orlistat 化学的及び物理的性質

名前と識別子

-

- (R,S,S,S)-Orlistat

- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

- Orlistat Impurity 5

- [2S-[2α(R*),3β]]-N-ForMyl-

- N-ForMyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester

- Orlistat (R,S,S,S)-Isomer

- SCHEMBL10926856

- N-Formyl-D-leucine-(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester

- D-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester

- BDBM50274723

- Q27268718

- Leucine orlistat, D-

- EN300-19655482

- DTXSID50146801

- CHEMBL458622

- D-LEUCINE ORLISTAT [USP IMPURITY]

- 7QMQ98VHOQ

- Leucine orlistat, (-)-

- UNII-7QMQ98VHOQ

- D-Leucine orlistat

- (-)-leucine orlistat

- N-Formyl-(D)-leucine (S)-1-[[2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester ((D)-Leucine Orlistat)

- N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; [2S-[2alpha(R*),3beta]]-N-Formyl-D-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester;

- Orlistat, (R,S,S,S)-

- 104872-28-8

- Orlistat impurity, D-leucine orlistat- [USP]

- [2S-[2alpha(R*),3beta]]-N-ForMyl-

- (2S)-1-[(2S,3S)-3-HEXYL-4-OXOOXETAN-2-YL]TRIDECAN-2-YL (2R)-2-FORMAMIDO-4-METHYLPENTANOATE

- N-Formyl-D-leucine (S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester

-

- MDL: MFCD24386456

- インチ: InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1

- InChIKey: AHLBNYSZXLDEJQ-NFGXINMFSA-N

- ほほえんだ: CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

計算された属性

- せいみつぶんしりょう: 495.39200

- どういたいしつりょう: 495.39237379g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 23

- 複雑さ: 579

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.7Ų

- 疎水性パラメータ計算基準値(XlogP): 10

じっけんとくせい

- 密度みつど: 0.976±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 40-43 ºC

- ようかいど: Insuluble (2.4E-5 g/L) (25 ºC),

- PSA: 85.19000

- LogP: 7.72220

(R,S,S,S)-Orlistat 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O686480-10mg |

(R,S,S,S)-Orlistat |

104872-28-8 | 10mg |

$ 9396.00 | 2023-09-06 | ||

| Biosynth | IF26578-1 mg |

N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |

104872-28-8 | 1mg |

$1,155.00 | 2023-01-04 | ||

| Biosynth | IF26578-5 mg |

N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |

104872-28-8 | 5mg |

$2,887.50 | 2023-01-04 | ||

| TRC | O686480-.5mg |

(R,S,S,S)-Orlistat |

104872-28-8 | .5mg |

$ 626.00 | 2023-04-16 | ||

| TRC | O686480-2.5mg |

(R,S,S,S)-Orlistat |

104872-28-8 | 2.5mg |

$ 2750.00 | 2023-04-16 | ||

| Enamine | EN300-19655482-0.05g |

(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2R)-2-formamido-4-methylpentanoate |

104872-28-8 | 0.05g |

$2755.0 | 2023-09-17 | ||

| Biosynth | IF26578-10 mg |

N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |

104872-28-8 | 10mg |

$4,620.00 | 2023-01-04 | ||

| TRC | O686480-0.5mg |

(R,S,S,S)-Orlistat |

104872-28-8 | 0.5mg |

$ 545.00 | 2022-06-03 | ||

| TRC | O686480-5mg |

(R,S,S,S)-Orlistat |

104872-28-8 | 5mg |

$ 5212.00 | 2023-04-16 | ||

| Biosynth | IF26578-2 mg |

N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |

104872-28-8 | 2mg |

$2,079.00 | 2023-01-04 |

(R,S,S,S)-Orlistat 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

104872-28-8 ((R,S,S,S)-Orlistat) 関連製品

- 96829-58-2(Orlistat)

- 686744-60-5(Orlistat Tetradecyl Ester)

- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)

- 111466-61-6((S,R,R,R)-Orlistat)

- 111466-62-7((S,S,R,R)-Orlistat)

- 111466-63-8((S,R,S,S)-Orlistat)

- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)

- 1225451-00-2((R,R,S,S)-Orlistat)

- 1243011-56-4(Octyl Orlistat)

- 1356847-30-7(5-Methyl-L-norleucine Orlistat Analogue)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量